Tubulin Polymerization Inhibition: Colchiceine Requires 5–10× Higher Concentration than Colchicine
Colchiceine inhibits microtubule assembly with an I50 of 20 μM, which is 5–10 times higher than the concentration required for colchicine, indicating reduced potency at the tubulin level . This reduced potency is consistent across multiple studies, including inhibition of fast axonal transport, where colchiceine required 5–10× higher concentrations to achieve comparable inhibition of microtubule polymerization .
| Evidence Dimension | Inhibition of microtubule assembly / tubulin polymerization |
|---|---|
| Target Compound Data | I50 = 20 μM; KA = 1.2 ± 0.7 × 10^4 M^-1; Ki (competitive vs. colchicine binding) = 125 μM |
| Comparator Or Baseline | Colchicine: 5–10× lower concentration required for equivalent inhibition |
| Quantified Difference | 5–10× higher concentration required; ~6,000-fold lower binding affinity compared to colchicine (KA ~10^6 M^-1) |
| Conditions | In vitro microtubule assembly assay; purified brain tubulin |
Why This Matters
Procurement for tubulin-binding studies requires awareness that colchiceine is significantly less potent and may engage a distinct binding site, making it unsuitable as a direct colchicine substitute in assays requiring high-affinity CBS engagement.
- [1] Bane S, et al. Binding of colchiceine to tubulin: Mechanisms of ligand association with tubulin. Biochem Pharmacol. 1990;39(8):1271-1276. View Source
- [2] Edström A, et al. Inhibition of fast axonal transport and microtubule polymerization in vitro by colchicine and colchiceine. Acta Physiol Scand. 1979;107(3):233-237. View Source
